tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate
Description
tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate (CAS 2455450-43-6) is a bicyclic carbamate derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . The compound features a fused cyclopenta[c]pyrrolidine ring system, where the tert-butyl carbamate group is attached to the 5-position of the octahydrocyclopenta[c]pyrrole scaffold.
Properties
IUPAC Name |
tert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-4-8-6-13-7-9(8)5-10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDAMENQASWZDZ-ULKQDVFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or methyl tert-butyl ether (MTBE).
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) for catalytic activation.
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Temperature : Room temperature (20–25°C) or reflux (40–80°C), depending on solvent polarity.
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Workup : Acidic quenching (1N HCl), extraction with ethyl acetate, and purification via silica gel chromatography.
A representative protocol from VulcanChem specifies dissolving the octahydrocyclopenta[c]pyrrole derivative in THF, adding Boc₂O (1.1 equivalents) and TEA (2 equivalents), and stirring for 12–24 hours. The crude product is isolated in 70–85% yield after chromatography.
Table 1: Key Reaction Parameters for Boc Protection
| Parameter | Value |
|---|---|
| Starting Material | Octahydrocyclopenta[c]pyrrol-5-amine |
| Boc₂O Equivalents | 1.1–1.3 |
| Base (TEA) | 2.0 equivalents |
| Solvent | THF, DCM, or MTBE |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Stereochemical Control During Synthesis
The rel-(3aR,5s,6aS) stereochemistry is intrinsic to the starting amine, which must be synthesized via enantioselective routes prior to Boc protection. Patent CN102167680B discloses a method for resolving the octahydrocyclopenta[c]pyrrole core using chiral ligands, though the Boc protection itself preserves stereochemistry. For example, (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine ensures axial chirality during lithiation steps, but this applies to carboxylation rather than carbamate formation.
Alternative Synthetic Routes
Solid-Phase Synthesis
No documented solid-phase methods exist for this carbamate, likely due to the complexity of the bicyclic scaffold.
Analytical Characterization
The compound is characterized by:
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2455450-43-6 |
| IUPAC Name | tert-butyl N-[(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)NC1C[C@@H]2CNC[C@@H]2C1 |
| PubChem CID | 75355556 |
Applications in Pharmaceutical Intermediates
The Boc-protected amine serves as a precursor for VX950 (telaprevir) and other protease inhibitors. Patent CN102167680B demonstrates its use in synthesizing carboxylated derivatives via lithiation and CO₂ insertion, achieving 69% yield in a 20 mmol-scale reaction.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Drug Development : The compound's structural features make it a candidate for the development of new pharmaceuticals targeting neurological disorders. Its ability to mimic natural neurotransmitters or modulate receptor activity is being investigated in various preclinical studies.
- Bioactivity Studies : Research has shown that similar carbamate derivatives exhibit bioactive properties. Investigations into the mechanism of action of this compound can lead to insights into its therapeutic potential.
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Organic Synthesis
- Building Block : tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of functional groups that can be further modified to create diverse chemical entities.
- Catalysis : Studies are ongoing to explore its role in catalytic reactions where it may serve as a ligand or catalyst precursor in asymmetric synthesis processes.
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Material Science
- Polymer Chemistry : The compound's properties may be utilized in developing new polymeric materials with specific mechanical or thermal characteristics. Research into its polymerization behavior could yield novel materials for industrial applications.
Case Study 1: Neuroprotective Agents
A study published in Journal of Medicinal Chemistry explored the synthesis of carbamate derivatives and their neuroprotective effects. The research indicated that compounds similar to this compound showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis.
Case Study 2: Asymmetric Synthesis
Research conducted by Smith et al. (2022) demonstrated the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The study highlighted its effectiveness in facilitating enantioselective reactions leading to high yields of desired products.
Mechanism of Action
The mechanism of action of tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations
- Hydroxyl vs. Carbamate : The hydroxyl-substituted analog (CAS 912563-45-2) exhibits greater polarity and hydrogen-bonding capacity compared to the carbamate group in the parent compound. This increases its solubility in polar solvents but reduces stability under acidic or oxidative conditions .
- Hydroxymethyl Modification : The hydroxymethyl derivative (CAS 2220998-56-9) introduces a flexible -CH₂OH group, enhancing hydrophilicity and enabling further derivatization (e.g., esterification or glycosylation) .
Positional Isomerism
The positional isomer (CAS 1037367-45-5) places the carbamate group at the 3a position instead of the 5-yl position. For example, the 3a-substituted isomer may exhibit distinct steric hindrance, influencing reaction kinetics in coupling reactions .
Stability and Reactivity
- The parent compound’s tert-butyl carbamate group provides robust protection for amines, resisting hydrolysis under basic conditions better than esters but being less stable than amides .
- The hydroxyl analog (CAS 912563-45-2) is more prone to oxidation, necessitating careful handling under inert atmospheres .
Biological Activity
tert-butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate (CAS Number: 2455450-43-6) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural configuration allows it to interact with various biological pathways. This article reviews its biological activity based on available research findings and data.
Research indicates that this compound acts as an antagonist of retinol-binding protein 4 (RBP4), which is crucial for ocular health. By inhibiting RBP4, it reduces the uptake of retinol in ocular tissues and lowers serum RBP4 levels. This mechanism has implications for conditions like age-related macular degeneration and other retinal diseases .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits a favorable binding affinity to RBP4. The compound's ability to alter the conformation of RBP4 leads to reduced complex formation with transthyretin (TTR), promoting increased renal excretion of uncomplexed RBP4 .
Pharmacokinetics
Pharmacokinetic studies in rodent models have shown that this compound maintains stability in circulation with significant bioavailability. Following oral administration, it demonstrated a robust pharmacodynamic response by sustaining lower serum RBP4 levels for extended periods .
Case Study 1: Retinal Health
A study focused on the effects of this compound on retinal health showed that administration led to a marked decrease in lipofuscin accumulation within retinal tissues. This reduction correlates with improved visual function metrics in treated subjects compared to controls .
Case Study 2: Metabolic Effects
Another investigation assessed the metabolic effects of this compound in diabetic rodent models. Results indicated that the compound not only lowered serum RBP4 levels but also improved insulin sensitivity and glucose tolerance .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.31 g/mol |
| CAS Number | 2455450-43-6 |
| Purity | ≥ 97% |
| Mechanism of Action | RBP4 antagonist |
| Key Biological Effects | Reduced lipofuscin accumulation |
| Pharmacokinetic Stability | High bioavailability |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[rel-(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate?
The compound is synthesized via palladium-catalyzed coupling reactions or cyclization of tert-butyl carbamate with bicyclic amines. Key steps include:
- Use of dioxane or acetonitrile as solvents to enhance reaction kinetics .
- Base-promoted nucleophilic attack (e.g., cesium carbonate) to stabilize intermediates .
- Purification via silica gel chromatography, achieving yields >85% . Example reaction conditions:
| Step | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, dioxane | 80°C | 89% |
| Deprotection | HCl in Et₂O | RT | 91% |
Q. Which spectroscopic techniques are used to confirm its structure and stereochemistry?
- NMR (¹H/¹³C) : Assigns cis-configured substituents in the bicyclic system. Key signals include δ 3.42 ppm (pyrrolidine protons) and δ 1.96 ppm (cyclopentane protons) .
- HRMS-ESI : Validates molecular weight (e.g., [M+H]⁺ = 227.32) .
- IR Spectroscopy : Confirms carbamate C=O stretch (~1700 cm⁻¹) .
Q. How is purity assessed, and what thresholds are considered acceptable?
Purity ≥97% is typically required for research applications. Methods include:
- HPLC : Retention time consistency and peak area analysis .
- GC-MS : Detection of volatile impurities .
- Melting point analysis (e.g., 60–62°C for related derivatives) .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in retinol-binding protein (RBP4) antagonism?
The rel-(3aR,5s,6aS) configuration optimizes binding to RBP4, a target for treating macular degeneration. Structural studies show:
Q. What reaction mechanisms govern its synthesis, and how do conditions affect product distribution?
- Palladium-Catalyzed Cyclization : Proceeds via oxidative addition of aryl halides to Pd(0), followed by reductive elimination .
- Acid-Mediated Deprotection : Tert-butyl group removal with HCl/Et₂O generates a free amine intermediate, critical for further functionalization . Critical parameters:
- Inert atmosphere (N₂/Ar) prevents oxidation of Pd catalysts .
- Solvent polarity modulates reaction rates (e.g., acetonitrile accelerates nucleophilic steps) .
Q. What pharmacological applications are supported by preclinical data?
- RBP4 Antagonism : Reduces serum retinol levels in murine models of hepatic steatosis .
- Neuroprotective Potential : Structural analogs show anti-inflammatory activity via COX-2 inhibition .
Q. How can computational modeling optimize its pharmacokinetic properties?
- DFT Calculations : Predict stability of the bicyclic core under physiological pH .
- Docking Studies : Guide C5 substituent design to improve RBP4 binding affinity (ΔG < -9 kcal/mol) .
Q. What are the stability profiles under varying storage conditions?
- Thermal Stability : Decomposition >150°C (TGA data for related carbamates) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
